EINECS 239-720-7
Overview
Description
Tris(pentane-2,4-dionato-O,O’)cerium, also known as cerium acetylacetonate, is a coordination compound where cerium is bonded to three pentane-2,4-dionato ligands. This compound is part of the broader class of metal acetylacetonates, which are widely studied for their interesting chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(pentane-2,4-dionato-O,O’)cerium typically involves the reaction of cerium salts with acetylacetone in the presence of a base. A common method includes dissolving cerium nitrate in water, followed by the addition of acetylacetone and a base such as ammonia to facilitate the formation of the acetylacetonate anion. The reaction mixture is then stirred and heated to promote the formation of the desired complex.
Industrial Production Methods: Industrial production of tris(pentane-2,4-dionato-O,O’)cerium follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is typically purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Tris(pentane-2,4-dionato-O,O’)cerium can undergo various chemical reactions, including:
Oxidation and Reduction: The cerium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The acetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used to oxidize the cerium center.
Reducing Agents: Sodium borohydride or other hydrides can reduce the cerium center.
Substitution Reagents: Ligands such as phosphines or amines can replace the acetylacetonate ligands under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium(IV) complexes, while substitution reactions can produce a variety of cerium-ligand complexes.
Scientific Research Applications
Tris(pentane-2,4-dionato-O,O’)cerium has numerous applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other cerium compounds and as a catalyst in various organic reactions.
Biology: The compound’s redox properties make it useful in studying oxidative stress and other biological processes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as ceramics and phosphors, due to its unique chemical properties.
Mechanism of Action
The mechanism by which tris(pentane-2,4-dionato-O,O’)cerium exerts its effects is primarily through its redox activity. The cerium center can cycle between different oxidation states, facilitating electron transfer reactions. This redox cycling can influence various molecular targets and pathways, including those involved in oxidative stress and catalysis.
Comparison with Similar Compounds
- Tris(pentane-2,4-dionato-O,O’)gallium
- Tris(pentane-2,4-dionato-O,O’)molybdenum
- Tris(pentane-2,4-dionato-O,O’)rhodium
Comparison: Tris(pentane-2,4-dionato-O,O’)cerium is unique due to the specific redox properties of cerium, which differ from those of gallium, molybdenum, and rhodium. These differences make tris(pentane-2,4-dionato-O,O’)cerium particularly valuable in applications requiring strong redox activity and stability.
Properties
IUPAC Name |
cerium(3+);(Z)-4-oxopent-2-en-2-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPNFSVOZBISQN-LNTINUHCSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ce+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ce+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21CeO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045403 | |
Record name | Cerium(III) acetylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Strem Chemicals MSDS] | |
Record name | Cerium(III) acetylacetonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20412 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
15653-01-7 | |
Record name | Tris(pentane-2,4-dionato-O,O')cerium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015653017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerium(III) acetylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(pentane-2,4-dionato-O,O')cerium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.094 | |
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